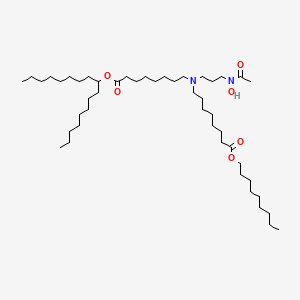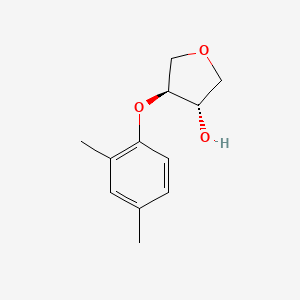![molecular formula C20H16N6OS B13355848 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)
3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound It features a unique combination of triazole, thiadiazole, and imidazo[1,2-a]pyridine moieties, making it a subject of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their fusion with the imidazo[1,2-a]pyridine core. Common reagents include hydrazine derivatives, ortho esters, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylimidazo groups.
Reduction: Reduction reactions may target the triazole and thiadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, acids, and bases are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, the compound’s pharmacophore groups suggest potential applications in drug discovery. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are limited.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new pharmaceuticals.
Industry
Industrial applications might include its use as a precursor in the synthesis of advanced materials or as a catalyst in specific chemical reactions.
作用机制
The mechanism of action for 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is not well-defined. its molecular structure suggests it could interact with enzymes or receptors, modulating their activity. The triazole and thiadiazole rings may play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazole-thiadiazole core and exhibit similar pharmacological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Uniqueness
The uniqueness of 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine lies in its combined structural features, which may offer synergistic effects not seen in its individual components. This makes it a valuable compound for further research and development.
属性
分子式 |
C20H16N6OS |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6OS/c1-13-18(25-12-6-5-9-16(25)21-13)19-22-23-20-26(19)24-17(28-20)11-10-14-7-3-4-8-15(14)27-2/h3-12H,1-2H3/b11-10+ |
InChI 键 |
KKAQQVSJJIOCCK-ZHACJKMWSA-N |
手性 SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CC=C5OC |
规范 SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=CC=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)



![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)

![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)






